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molecular formula C7H8N2O B1265587 4-Aminobenzamide CAS No. 2835-68-9

4-Aminobenzamide

Cat. No. B1265587
M. Wt: 136.15 g/mol
InChI Key: QIKYZXDTTPVVAC-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

To an ice-cold solution of 4-amino-benzoyl chloride (0.38 g, 2.45 mmol) in tetrahydrofuran (2 ml) was added aqueous ammonia solution (15 ml). The reaction mixture was stirred at room temperature for 12 hr. The solvent was removed under vacuum, water added and the compound was extracted into ethyl acetate. The organic layer was dried and concentrated under vacuum. The crude compound was purified using silica gel column chromatography, using chloroform/methanol as eluent, to yield 4-amino-benzamide (0.1 g, 30%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[NH3:11]>O1CCCC1>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:11])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.38 g
Type
reactant
Smiles
NC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
15 mL
Type
reactant
Smiles
N
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum, water
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
the compound was extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude compound was purified

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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